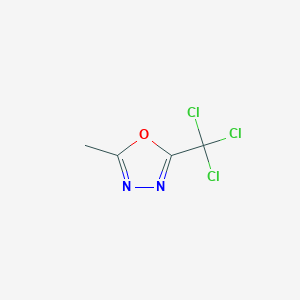
2-Methyl-5-(trichloromethyl)-1,3,4-oxadiazole
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-Methyl-5-(trichloromethyl)-1,3,4-oxadiazole” is not explicitly provided in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-5-(trichloromethyl)-1,3,4-oxadiazole” are not explicitly provided in the sources I found .Applications De Recherche Scientifique
Agrochemical Industry
2-Methyl-5-(trichloromethyl)-1,3,4-oxadiazole: is utilized in the agrochemical industry for the synthesis of various pesticides. Its derivatives are known to be effective in the protection of crops from pests due to their unique physicochemical properties . The compound’s ability to incorporate chlorine atoms makes it valuable for creating potent agrochemicals that ensure crop safety.
Pharmaceutical Research
In pharmaceutical research, this compound serves as a precursor for the synthesis of trifluoromethylpyridines, which are key structural motifs in active pharmaceutical ingredients . These derivatives have been used in the development of new medications, with several undergoing clinical trials.
Organic Synthesis
The compound is involved in organic synthesis, particularly in the formation of heterocyclic compounds like pyridines . Its reactivity allows for the creation of complex molecules that can serve as intermediates in the synthesis of more elaborate chemical structures.
Green Chemistry
2-Methyl-5-(trichloromethyl)-1,3,4-oxadiazole: is being explored in green chemistry applications as a potential non-toxic replacement for common polar aprotic solvents . Its modified derivatives could lead to more environmentally friendly synthesis processes.
Environmental Impact Studies
The compound’s derivatives are subject to environmental impact studies to understand their behavior and effects in different ecosystems. This is crucial for assessing the safety and ecological implications of its widespread use in various industries .
Safety and Handling Protocols
Research into the safe handling and storage of 2-Methyl-5-(trichloromethyl)-1,3,4-oxadiazole and its derivatives is vital for ensuring the safety of researchers and the environment. This includes studying its reactivity and stability under different conditions .
Novel Synthesis Methods
Advancements in the synthesis methods of 2-Methyl-5-(trichloromethyl)-1,3,4-oxadiazole derivatives are ongoing, with new techniques being developed to improve efficiency and yield, such as the use of microwave-assisted synthesis .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-5-(trichloromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl3N2O/c1-2-8-9-3(10-2)4(5,6)7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQORJAFSVBZPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(trichloromethyl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B1523819.png)

![4-bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B1523821.png)
amine](/img/structure/B1523822.png)
![2-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1523823.png)

![Methyl[2-methyl-1-(pyridin-3-yl)propyl]amine](/img/structure/B1523825.png)